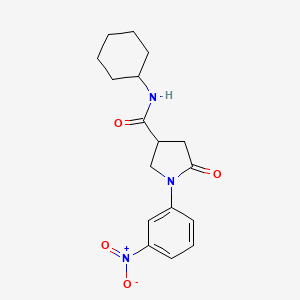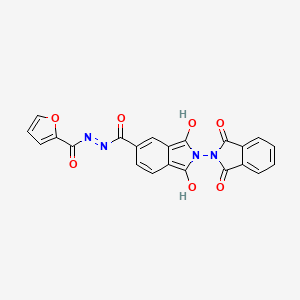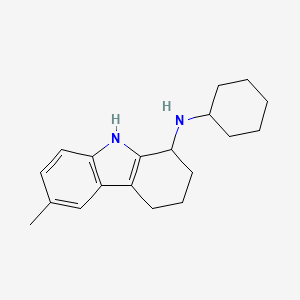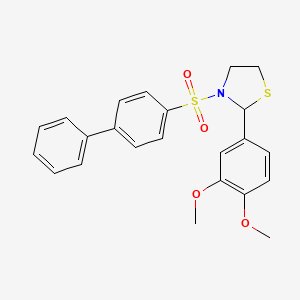![molecular formula C17H17BrO3 B5133578 5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5133578.png)
5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BDEB" and is a benzaldehyde derivative. BDEB has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of BDEB is not fully understood. However, it has been suggested that BDEB may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BDEB may also reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
BDEB has been shown to exhibit low toxicity and high solubility in water, making it an ideal candidate for various scientific applications. BDEB has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and act as a fluorescent probe for detecting cellular reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
BDEB has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in high yields. BDEB is also a fluorescent probe that can be used for imaging and detection purposes. However, BDEB has some limitations, such as its limited stability in certain solvents and its potential for oxidation.
Orientations Futures
There are several future directions for the study of BDEB. One potential direction is the development of BDEB-based fluorescent probes for detecting other cellular biomolecules. Another potential direction is the investigation of BDEB's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific fields.
Méthodes De Synthèse
BDEB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(3,4-dimethylphenoxy)ethanol with 5-bromo-2-formylbenzoic acid in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of BDEB. This synthesis method has been optimized to produce high yields of pure BDEB.
Applications De Recherche Scientifique
BDEB has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. BDEB has also been studied for its anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, BDEB has been studied for its potential use as a fluorescent probe for detecting cellular reactive oxygen species.
Propriétés
IUPAC Name |
5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-12-3-5-16(9-13(12)2)20-7-8-21-17-6-4-15(18)10-14(17)11-19/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLBNGYCPUUNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)

![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)




![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)
![1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate](/img/structure/B5133569.png)


